Panaxyne

Description

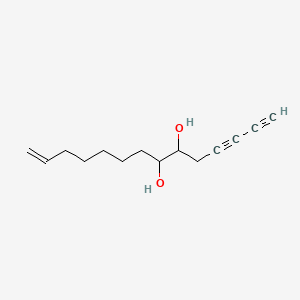

13-Tetradecene-1,3-diyne-6,7-diol has been reported in Panax ginseng with data available.

Structure

3D Structure

Properties

IUPAC Name |

tetradec-13-en-1,3-diyne-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-3-5-7-8-10-12-14(16)13(15)11-9-6-4-2/h2-3,13-16H,1,5,7-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOVGAQBKTGZPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(CC#CC#C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702653 | |

| Record name | Tetradec-13-ene-1,3-diyne-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122855-49-6 | |

| Record name | Panaxyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122855-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradec-13-ene-1,3-diyne-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-Tetradecene-1,3-diyne-6,7-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of Panaxynol (B1672038)

This technical guide provides a comprehensive overview of the chemical structure, biosynthesis, and pharmacological properties of Panaxynol. It includes detailed experimental protocols, quantitative data, and pathway visualizations to support advanced research and development activities.

Chemical Structure and Properties

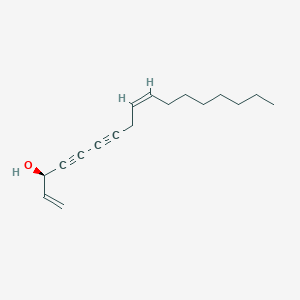

Panaxynol, also known as Falcarinol or Carotatoxin, is a naturally occurring polyacetylene compound. It is a key bioactive constituent found in plants of the Panax genus, such as Panax ginseng (American ginseng) and Panax vietnamensis.

Chemical Identity:

-

Systematic Name: (3R,9Z)-heptadeca-1,9-dien-4,6-diyn-3-ol[1]

-

Chemical Formula: C₁₇H₂₄O[2]

-

Molecular Weight: 244.37 g/mol [1]

-

CAS Number: 21852-80-2[1]

-

Structure: Panaxynol is a C17 fatty alcohol characterized by a long hydrocarbon chain containing two triple bonds (a diyne) and two double bonds (a diene), with a hydroxyl group at the C-3 position.

Figure 1. Chemical Structure of Panaxynol (Falcarinol).

Figure 1. Chemical Structure of Panaxynol (Falcarinol).

Biosynthesis of Panaxynol

Panaxynol is a C17-polyacetylene that is understood to be derived from C18 unsaturated fatty acids through a polyketide-type pathway.[3] Experimental evidence from isotope labeling studies suggests that its biosynthesis proceeds via the decarboxylation of a fatty acid precursor, likely crepenynic acid.

The proposed biosynthetic pathway involves the formation of a series of doubly ¹³C-labeled isotopologues when precursors like ¹³CO₂ or [U-¹³C₆]glucose are used, confirming its origin from fatty acid metabolism.

References

Panaxynol: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxynol (B1672038), a naturally occurring polyacetylene found in ginseng (Panax ginseng), has garnered significant scientific interest due to its diverse biological activities, including potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the discovery and isolation of panaxynol, detailing the experimental protocols for its extraction, purification, and characterization. Furthermore, this document elucidates the molecular mechanisms underlying its therapeutic effects, with a focus on key signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using detailed diagrams.

Discovery and Initial Isolation

Panaxynol was first isolated from the roots of Panax ginseng C.A. Meyer in 1964.[1] This discovery marked the identification of a significant bioactive constituent of ginseng beyond the well-known ginsenosides (B1230088). The initial isolation involved extraction and chromatographic techniques to separate this C17-polyacetylene from other components of the ginseng root.[1]

Extraction and Purification Methodologies

The isolation of panaxynol from ginseng involves several key steps, from initial extraction to final purification. The efficiency of these methods can vary based on the solvent, temperature, and technique employed.

Extraction Protocols

Various methods have been developed for the extraction of panaxynol from ginseng root, each with its own set of optimal conditions.

-

Soxhlet Extraction: This continuous extraction method is effective for obtaining panaxynol. Optimal extraction is achieved at 80°C.[2][3]

-

Shaking Maceration: This method involves soaking the plant material in a solvent with continuous agitation. The optimal temperature for this method is 55°C.[2]

-

Supercritical Fluid Extraction (SFE): Utilizing supercritical CO2, this method offers a green alternative to traditional solvent extraction, with an optimal temperature of 65°C.

-

Hexane (B92381) Reflux Extraction: A common laboratory-scale method involves refluxing the dried and powdered ginseng roots with hexane.

A detailed protocol for hexane reflux extraction is provided below:

Experimental Protocol: Hexane Reflux Extraction

-

Preparation of Plant Material: Dry powdered ginseng roots (approximately 20 g) are used as the starting material.

-

Extraction: The powdered roots are subjected to reflux at 70°C with 300 mL of hexane for 3 hours. This process is repeated twice.

-

Solvent Evaporation: The combined hexane extracts are evaporated under reduced pressure to yield a crude extract.

Purification Protocols

Following extraction, panaxynol is purified from the crude extract using chromatographic techniques.

Experimental Protocol: Open Column Chromatography

-

Column Preparation: A silica (B1680970) gel column (e.g., 3 x 25 cm) is prepared.

-

Elution: The crude extract (e.g., 209 mg) is loaded onto the column and eluted with a solvent system of hexane:acetone:methanol (80:18:2 v/v).

-

Fraction Collection: Fractions (e.g., 5 mL) are collected. Panaxynol, being less polar, elutes earlier than other related polyacetylenes like panaxydol (B150440). For example, panaxynol may be obtained at a retention volume of approximately 155 mL, while the more polar panaxydol is obtained at around 205 mL.

-

Purity Confirmation: The identity and purity of the isolated panaxynol are confirmed by spectroscopic methods such as 1H and 13C-NMR.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is a precise method for the quantification of panaxynol.

Experimental Protocol: HPLC Analysis

-

Column: Elite C18 column (4.6 mm × 150 mm, 5 μm).

-

Mobile Phase: A gradient of acetonitrile-water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 230 nm.

-

Temperature: Ambient.

Quantitative Data

Optimal Extraction Temperatures

The efficiency of panaxynol extraction is temperature-dependent for various methods.

| Extraction Method | Optimal Temperature (°C) |

| Shaking Maceration | 55 |

| Supercritical Fluid Extraction (SFE) | 65 |

| Soxhlet Extraction | 80 |

Panaxynol Content in Different Parts of Panax ginseng

The concentration of bioactive compounds in ginseng can vary between different parts of the plant. While specific quantitative data for panaxynol across all plant parts is limited, studies on related compounds like ginsenosides show significant variation. For instance, the total ginsenoside content in the stem-leaves of Panax ginseng (22.56 ± 1.23 mg/g) can be higher than in the roots. Similarly, another study found the highest total ginsenoside content in the berries, followed by the leaves, and then the roots. This suggests that the leaves and berries could be a rich and sustainable source of bioactive compounds, potentially including panaxynol.

Biological Activity (IC50 Values)

Panaxynol exhibits significant cytotoxic activity against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HTB-26 | Breast Cancer | 10 - 50 |

| PC-3 | Pancreatic Cancer | 10 - 50 |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 |

| HCT116 | Colorectal Cancer | 22.4 |

Panaxynol also demonstrates anti-inflammatory activity through the inhibition of key inflammatory enzymes.

| Enzyme | IC50 |

| Cyclooxygenase-2 (COX-2) | Data on direct enzymatic inhibition IC50 values for panaxynol are not consistently reported in the reviewed literature. However, its anti-inflammatory effects are well-documented through the suppression of pro-inflammatory gene expression. |

| Inducible Nitric Oxide Synthase (iNOS) | Similar to COX-2, the primary anti-inflammatory mechanism of panaxynol appears to be the inhibition of iNOS expression rather than direct enzymatic inhibition. |

Signaling Pathways and Mechanisms of Action

Panaxynol exerts its biological effects by modulating key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways.

Nrf2 Signaling Pathway

Panaxynol is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.

Mechanism of Action:

Under basal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Panaxynol activates Nrf2 post-transcriptionally by inhibiting this Keap1-mediated degradation. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the expression of a suite of cytoprotective and antioxidant enzymes. Notably, panaxynol's activation of Nrf2 appears to be independent of direct binding to Keap1.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. While some studies suggest panaxynol has a minimal effect on this pathway, others indicate it can inhibit NF-κB activation.

Mechanism of Action:

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and degradation. This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Panaxynol has been shown to inhibit the activation of NF-κB and its inhibitor, IκB-α.

Experimental Workflows

The overall process from ginseng root to purified panaxynol and its subsequent biological analysis can be summarized in the following workflow.

Conclusion

Panaxynol stands out as a promising bioactive compound from Panax ginseng with significant therapeutic potential. The methodologies for its extraction and purification are well-established, allowing for its isolation for further research. Its mechanisms of action, particularly through the modulation of the Nrf2 and NF-κB signaling pathways, provide a solid foundation for its development as an anti-inflammatory and anti-cancer agent. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, providing the necessary protocols and data to advance the study of this remarkable natural product.

References

The Biosynthesis of Panaxynol in Panax Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panaxynol (B1672038), a C17-polyacetylene, is a significant bioactive compound found in various Panax species, renowned for its cytotoxic, anti-inflammatory, and antimicrobial properties. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this high-value metabolite. This technical guide provides a comprehensive overview of the current knowledge on the panaxynol biosynthesis pathway in Panax, summarizing the key intermediates, proposed enzymatic steps, and the experimental evidence supporting the putative pathway. While the complete enzymatic machinery and its regulation are still under active investigation, this guide consolidates the established steps and provides a foundation for future research and development.

Introduction

Panax species, commonly known as ginseng, are a cornerstone of traditional medicine, with a rich history of use in promoting health and longevity. While ginsenosides (B1230088) have traditionally been the focus of research, other bioactive constituents, such as polyacetylenes, are gaining increasing attention for their potent pharmacological activities[1]. Panaxynol (also known as falcarinol) is one of the most abundant and well-studied polyacetylenes in Panax ginseng, exhibiting a range of biological effects, including anticancer and anti-inflammatory activities[1]. The biosynthesis of panaxynol is of significant interest for its potential applications in drug development and the sustainable production of this valuable compound.

This guide details the proposed biosynthetic pathway of panaxynol, from its fatty acid precursors to the final C17-polyacetylene structure. It also outlines the key experimental evidence that has shaped our current understanding and discusses the yet-to-be-identified enzymatic and regulatory mechanisms.

The Proposed Biosynthetic Pathway of Panaxynol

The biosynthesis of panaxynol is believed to originate from the fatty acid metabolic pathway, specifically from the C18 fatty acid, oleic acid. The pathway involves a series of desaturation, hydroxylation, and decarboxylation steps to yield the final C17 panaxynol molecule. The proposed pathway is primarily supported by isotope-labeling studies[1][2][3].

The key proposed steps are as follows:

-

Initiation from Oleic Acid: The pathway commences with oleic acid (18:1), a common fatty acid in plants.

-

Desaturation to Linoleic Acid: Oleic acid is desaturated to produce linoleic acid (18:2).

-

Formation of Crepenynic Acid: A key step is the introduction of a triple bond into the fatty acid chain, converting linoleic acid to crepenynic acid (18:2). This reaction is catalyzed by a fatty acid desaturase.

-

Further Desaturation and Hydroxylation: Crepenynic acid is then believed to undergo further desaturation and hydroxylation reactions to form various C18 intermediates. The exact order and nature of these intermediates are still under investigation.

-

Decarboxylation to Panaxynol: The final step involves the decarboxylation of a C18 precursor to form the C17 panaxynol. Isotope labeling studies have confirmed that the carboxyl group at the C1 position of the fatty acid precursor is removed.

Below is a diagram illustrating the proposed biosynthetic pathway of panaxynol.

References

Panaxynol: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxynol, a naturally occurring polyacetylene, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the natural sources of Panaxynol, its abundance in various plant species, detailed experimental protocols for its extraction and quantification, and a review of its known signaling pathways. All quantitative data is presented in standardized tables for clear comparison, and key experimental and biological processes are visualized using Graphviz diagrams.

Natural Sources and Abundance of Panaxynol

Panaxynol, also known as falcarinol, is primarily found in plants belonging to the Apiaceae and Araliaceae families. Its concentration can vary significantly depending on the plant species, the specific part of the plant, and cultivation conditions.

Araliaceae Family

The most notable source of Panaxynol is the Panax genus, commonly known as ginseng. Several species have been analyzed for their polyacetylene content.

-

Panax ginseng (Asian Ginseng): Traditionally used in Chinese medicine, P. ginseng is a well-established source of Panaxynol. The roots, particularly the fibrous roots, are the primary location of this compound.[1] Hairy root cultures of P. ginseng have also been shown to produce ginsenosides, and are a potential source of Panaxynol.[2][3][4]

-

Panax quinquefolius (American Ginseng): This species is another significant source of Panaxynol.[5] Studies have shown that the total polyacetylene content can be as high as 0.080% in some cultivated varieties. The ginsenoside content in the roots can range from 24.7 to 56.4 µmol/g.

-

Panax notoginseng (Notoginseng): Also used in traditional medicine, this species contains Panaxynol and other related polyacetylenes.

-

Panax japonicus and Panax vietnamensis : These species also contain Panaxynol.

Apiaceae Family

A diverse range of common vegetables and herbs from the Apiaceae family are known to contain Panaxynol and other falcarinol-type polyacetylenes.

-

Daucus carota (Carrot): Carrots are a significant dietary source of Panaxynol. The concentration is typically higher in the peel than in the core of the carrot. Different cultivars can have varying levels of falcarinol-type polyacetylenes.

-

Apium graveolens (Celery): The roots of celery are a known source of Panaxynol and related compounds.

-

Pastinaca sativa (Parsnip): Parsnip roots have been found to contain significant amounts of polyacetylenes, with total amounts exceeding 7.5 mg/g of dried plant material in some samples.

-

Petroselinum crispum (Parsley): Parsley is another member of the Apiaceae family that contains these bioactive compounds.

-

Foeniculum vulgare (Fennel): While present, the levels of Panaxynol in fennel are generally lower compared to other Apiaceae vegetables.

Quantitative Abundance of Panaxynol and Related Polyacetylenes

The following tables summarize the reported concentrations of Panaxynol and related falcarinol-type polyacetylenes in various natural sources. For consistency, all values have been converted to mg/g of dry weight (DW) where possible.

| Plant Species | Plant Part | Compound | Concentration (mg/g DW) | Reference(s) |

| Panax quinquefolius | Root | Total Polyacetylenes | 0.8 | |

| Pastinaca sativa | Root | Total Polyacetylenes | >7.5 | |

| Apium graveolens | Root | Total Polyacetylenes | >2.5 | |

| Petroselinum crispum | Root | Total Polyacetylenes | >2.5 | |

| Daucus carota | Root | Falcarinol | 0.457 - 2.706 | |

| Daucus carota | Root Periderm | Falcarindiol | 1.44 - 3.57 | |

| Panax quinquefolium | Hairy Roots | Total Ginsenosides | 6 - 10 | |

| Panax ginseng | Main Root | Total Ginsenosides | 2.93 | |

| Panax ginseng | Root Hair | Total Ginsenosides | 11.87 | |

| Panax ginseng | Leaf | Total Ginsenosides | 35.39 |

Note: Direct quantitative comparisons can be challenging due to variations in analytical methods, plant cultivars, and growing conditions.

Experimental Protocols

Extraction of Panaxynol from Plant Material

This protocol describes a general method for the extraction of Panaxynol from fresh or dried plant material.

Materials:

-

Plant material (e.g., ginseng root, carrot)

-

Rotary evaporator

-

Grinder or blender

-

Filter paper

-

Glassware (beakers, flasks)

Procedure:

-

Sample Preparation: Fresh plant material should be washed, pat-dried, and homogenized using a blender. Dried plant material should be ground into a fine powder.

-

Extraction:

-

Macerate the prepared plant material in dichloromethane or hexane (a common ratio is 1:10 w/v) for 24 hours at room temperature with occasional shaking.

-

Alternatively, perform a Soxhlet extraction for 6-8 hours for more exhaustive extraction.

-

-

Filtration: Filter the extract through filter paper to remove solid plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid degradation of the polyacetylenes.

-

Storage: The resulting crude extract can be stored at -20°C until further purification and analysis.

Quantification of Panaxynol by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the quantification of Panaxynol.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might start with 50:50 (v/v) acetonitrile:water and increase to 100% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 215 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure Panaxynol standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the crude plant extract in methanol and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the Panaxynol peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of Panaxynol in the sample by using the calibration curve generated from the standards.

Signaling Pathways and Experimental Workflows

Panaxynol and the Nrf2 Signaling Pathway

Panaxynol is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. Panaxynol can disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of various cytoprotective enzymes.

Caption: Panaxynol-mediated activation of the Nrf2 signaling pathway.

Panaxynol and the NF-κB Signaling Pathway

Panaxynol has also been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a key regulator of inflammation. Some studies suggest that Panaxynol can inhibit the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines. However, the exact mechanism of this interaction is still under investigation and may be cell-type specific.

References

- 1. Biosynthesis of Panaxynol and Panaxydol in Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Growth and ginsenoside production in hairy root cultures of Panax ginseng using a novel bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GINSENOSIDE PRODUCTION BY HAIRY ROOT CULTURES OF PANAX GINSENG C.A. MEYER IN BIOREACTORS | International Society for Horticultural Science [ishs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Panaxynol and Its Derivatives: A Technical Guide for Therapeutic Development

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Panaxynol (B1672038), a C17-polyacetylene, and its derivatives, such as panaxydol (B150440), are highly bioactive compounds predominantly found in plants of the Araliaceae and Apiaceae families, most notably in Panax ginseng (Korean Ginseng) and Panax quinquefolius (American Ginseng). Traditionally valued in herbal medicine, these lipophilic molecules are now the subject of intense scientific scrutiny for their diverse pharmacological activities. This document provides a comprehensive technical overview of panaxynol and its derivatives, focusing on their role in traditional medicine, modern pharmacological evaluation, mechanisms of action, and relevant experimental protocols. It aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction to Panaxynol and its Derivatives

Panaxynol (also known as falcarinol) and its related compounds are a class of polyacetylenes characterized by a 17-carbon chain with multiple triple bonds.[1] Panaxynol was first isolated from the roots of Panax ginseng C.A. Meyer in 1964.[1] These compounds are key lipophilic components of ginseng and contribute significantly to its overall bioactivity, which has been historically attributed mainly to water-soluble ginsenosides.[1] The primary derivatives include panaxydol, an epoxide of panaxynol.[1] These compounds have demonstrated a wide spectrum of biological effects, including anti-cancer, anti-inflammatory, neuroprotective, and anti-platelet activities.[1]

Extraction and Isolation Protocols

The isolation of pure panaxynol and its derivatives is a critical step for pharmacological studies. Various methods have been optimized for their extraction from plant materials, particularly Korean and American ginseng roots.

Quantitative Data on Extraction Methods

The efficiency of extraction is highly dependent on the solvent and methodology employed. Methanol reflux has been shown to yield a significantly higher amount of polyacetylenes compared to other solvents. Optimal temperatures for various methods have been determined to maximize yield.

| Extraction Method | Optimal Temperature | Key Findings | Reference |

| Shaking | 55 °C | Amount of panaxynol and panaxydol increased over a 12-hour period. | |

| Soxhlet | 80 °C | Produced an extract with the highest panaxydol/panaxynol ratio. | |

| Supercritical Fluid Extraction (SFE) | 65 °C | An alternative method for extraction. | |

| Reflux (Methanol) | Not Specified | Produced significantly more polyacetylenes than other solvent extractions. | |

| Reflux (Hexane) | 70 °C | A common method for extracting lipophilic compounds like panaxynol. |

Detailed Experimental Protocol: Reflux Extraction and Chromatographic Isolation

This protocol is a synthesized methodology based on common laboratory practices for isolating panaxynol and panaxydol from ginseng roots.

-

Preparation of Plant Material : Dry powdered ginseng roots (approx. 20 g) are used as the starting material.

-

Hexane (B92381) Reflux Extraction : The powdered root material is extracted by refluxing at 70°C twice for 3 hours with hexane (300 mL).

-

Solvent Evaporation : The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

-

Open Column Chromatography : The resulting crude extract is purified by open column chromatography (e.g., 3 x 25 cm column).

-

Elution : A solvent mixture of hexane/acetone/methanol (80:18:2; v/v) is used as the eluting solvent. Fractions (e.g., 5 mL) are collected.

-

Compound Isolation : Panaxynol, being less polar, is typically obtained at an earlier retention volume (e.g., 155 mL), while the more polar panaxydol is obtained at a later retention volume (e.g., 205 mL).

-

Purity Confirmation : The purity and identity of the isolated compounds are confirmed by comparing their spectroscopic data (¹H and ¹³C-NMR) with literature values.

Experimental Workflow Diagram

Caption: Workflow for Extraction and Isolation of Panaxynol and Panaxydol.

Biological Activities and Mechanisms of Action

Panaxynol and its derivatives exhibit a remarkable range of biological activities, which are summarized below.

Quantitative Data on Bioactivity

| Compound/Fraction | Model/Cell Line | Effect | Concentration / LC50 | Reference |

| Panaxynol | LLC-PK1 Kidney Cells | Reverses cisplatin-induced phosphorylation of JNK, P38 | 2 and 4 µM | |

| Panaxynol | LPS-inflamed RAW264.7 Macrophages | Inhibits iNOS expression | 0.5 µM | |

| Panaxynol | Washed Rabbit Platelets | Inhibits aggregation induced by various agents | 0.1 mg/mL | |

| Panaxynol | IFNγ-stimulated ANA-1 Macrophages | Induces apoptosis | 10 µM (3.3% apoptosis) | |

| Panaxynol | RAW264.7 Macrophages | Induces apoptosis | 50 µM (50% apoptosis) | |

| Panaxynol Fraction (F1) | Murine 3T3-L1 Cells | Cytotoxicity | LC50: 13.52 ± 3.05 µg/mL | |

| Panaxydol Fraction (F2) | Murine 3T3-L1 Cells | Cytotoxicity | LC50: 3.69 ± 1.09 µg/mL |

Anti-Inflammatory Activity

Panaxynol demonstrates potent anti-inflammatory effects. It has been shown to inhibit the expression of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves suppressing cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression. This activity is mediated, at least in part, through the activation of the Nuclear factor erythroid-2-related factor 2 (Nrf2) signaling pathway, a key regulator of antioxidant responses. RNA-sequencing analysis also suggests the involvement of the MAPK signaling pathway in its effects on macrophages.

Caption: Panaxynol activates Nrf2 by inhibiting its Keap1-mediated degradation.

Cytotoxic and Anti-Cancer Activity

Panaxynol and related polyacetylenes have demonstrated significant cytotoxic activity against several human tumor cell lines in both in vitro and in vivo studies. In the context of colitis-associated colon cancer, panaxynol has been shown to limit tumor development by targeting macrophages for DNA damage and apoptosis. This selective targeting of immune cells within the tumor microenvironment is a promising therapeutic strategy. Panaxynol induces the DNA damage marker γ-H2AX in macrophages, leading to apoptosis.

Caption: Panaxynol induces DNA damage and apoptosis in macrophages.

Neurotrophic Effects

Panaxydol, a derivative of panaxynol, has been found to induce neurite outgrowth in PC12 cells, indicating neurotrophic potential. This effect is mediated through a distinct signaling pathway involving cAMP and Extracellular signal-regulated kinase (Erk), but it is independent of the common Protein Kinase A (PKA) pathway.

Caption: Panaxydol promotes neurite outgrowth via a cAMP-Epac1-Erk pathway.

Other Activities

-

Renoprotective Effects : Panaxynol protects against cisplatin-induced kidney damage by reducing oxidative stress and reversing the upregulation of apoptotic signaling molecules like JNK, P38, and cleaved caspase-3.

-

Antiplatelet Action : Panaxynol is a potent inhibitor of platelet aggregation. Its primary mechanism is the inhibition of thromboxane (B8750289) formation, a key mediator in platelet activation.

Pharmacokinetics

Understanding the pharmacokinetic profile of panaxynol is crucial for its development as a therapeutic agent. Studies in mice have provided initial data on its absorption, distribution, metabolism, and excretion.

| Parameter | Value | Animal Model | Key Finding | Reference |

| Bioavailability (Oral) | 50.4% | CD-1 Mice | High bioavailability suggests good absorption after oral administration. | |

| Half-life (t½) | 5.9 hours | CD-1 Mice | Moderate half-life allows for sustained plasma concentrations. | |

| Microsomal Clearance | 48.1 minutes | In vitro | Moderate clearance rate by liver microsomes. | |

| Peak Colonic Tissue Conc. | 121 ng/mL | CD-1 Mice | Achieved 2 hours post-oral treatment, indicating good tissue penetration. | |

| Toxicity | No signs of toxicity | CD-1 Mice | Observed at doses up to 300 mg/kg. |

Conclusion and Future Directions

Panaxynol and its derivatives are potent bioactive polyacetylenes with significant therapeutic potential. Their well-documented anti-inflammatory, cytotoxic, and neurotrophic effects, underpinned by distinct molecular mechanisms, position them as promising candidates for drug development. The selective targeting of macrophages in inflammatory and cancerous conditions is a particularly compelling avenue for further research. Future studies should focus on elucidating the precise molecular targets, exploring synergistic effects with conventional drugs, and conducting human clinical trials to validate the preclinical findings. The detailed protocols and summarized data in this guide provide a solid foundation for advancing the scientific and clinical investigation of these valuable natural products.

References

Panaxynol's Mechanism of Action: A Preliminary Investigation for Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Panaxynol, a naturally occurring polyacetylene found in plants of the Panax genus, has garnered significant interest for its potential therapeutic applications, particularly in oncology and inflammatory diseases. Preliminary investigations have revealed its potent pro-apoptotic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current understanding of Panaxynol's mechanism of action, focusing on its effects on key signaling pathways and cellular processes. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and development of Panaxynol-based therapeutics.

Introduction

Panaxynol is a lipophilic compound that has been shown to exert cytotoxic effects against various cancer cell lines and suppress inflammatory responses.[1][2][3] Its selective action against malignant cells and specific immune cells, such as macrophages, makes it a promising candidate for targeted therapies.[3][4] This guide delves into the molecular mechanisms underlying these effects, with a focus on apoptosis induction and modulation of inflammatory signaling cascades.

Mechanism of Action: Pro-Apoptotic Effects

Panaxynol induces apoptosis in a variety of cell types, particularly cancer cells and macrophages. The primary mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the involvement of caspases and modulation of mitochondrial function.

Induction of Apoptosis in Cancer and Immune Cells

Studies have demonstrated that Panaxynol induces apoptosis in a dose- and time-dependent manner in various cell lines.

| Cell Line | Treatment | Time (hours) | Apoptotic Cells (%) |

| HL-60 (Human Promyelocytic Leukemia) | 5 µM Panaxynol | 6 | Early Apoptosis Observed |

| 5 µM Panaxynol | 12 | 41.48 (hypoploid cells) | |

| ANA-1 (Murine Macrophage) | 50 µM Panaxynol | 12 | 18 |

| 100 µM Panaxynol | 12 | 70 | |

| RAW264.7 (Murine Macrophage) | 50 µM Panaxynol | 12 | 50 |

| 100 µM Panaxynol | 12 | 99 | |

| LLC-PK1 (Porcine Kidney Epithelial) | 25 µM Cisplatin | 24 | 39.96 ± 1.76 |

| 25 µM Cisplatin + 2 µM Panaxynol | 24 | 26.23 ± 1.51 | |

| 25 µM Cisplatin + 4 µM Panaxynol | 24 | 15.96 ± 1.53 | |

| HCT-116 (Human Colon Carcinoma) | Various Doses | 12 | No significant apoptosis |

| MEF (Mouse Embryonic Fibroblast) | 100 µM Panaxynol | 12 | 9.5 |

Table 1: Quantitative Analysis of Panaxynol-Induced Apoptosis in Various Cell Lines.

Signaling Pathways Involved in Apoptosis

Panaxynol-induced apoptosis is mediated through the activation of key signaling molecules. Western blot analyses have confirmed the proteolytic cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark events in the execution phase of apoptosis. Furthermore, the mitogen-activated protein kinase (MAPK) pathway is implicated, with studies showing increased phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK upon Panaxynol treatment.

References

- 1. Induction of Apoptosis in Human Promyelocytic Leukemia HL60 Cells by Panaxynol and Panaxydol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Panaxynol, a bioactive component of American ginseng, targets macrophages and suppresses colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Spectroscopic Profile of Panaxynol: A Technical Guide for Researchers

An In-depth Analysis of NMR, MS, and IR Data for the Bioactive Polyacetylene

Introduction

Panaxynol, also known as falcarinol, is a naturally occurring polyacetylene found in various plant species, most notably in the roots of Panax ginseng (Korean ginseng). This C17 polyacetylene exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its potential as a therapeutic agent has garnered significant interest within the scientific and drug development communities. A thorough understanding of its physicochemical properties, particularly its spectroscopic signature, is fundamental for its identification, characterization, and further development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data of Panaxynol, along with detailed experimental protocols and a visualization of its role in the Nrf2 signaling pathway.

Spectroscopic Data of Panaxynol

The structural elucidation and confirmation of Panaxynol rely heavily on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, MS, and IR analyses.

Table 1: ¹H NMR Spectroscopic Data for Panaxynol

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 5.95 | ddt | 17.2, 10.4, 5.6 |

| 2a | 5.25 | dt | 17.2, 1.6 |

| 2b | 5.50 | dt | 10.4, 1.6 |

| 3 | 5.05 | d | 5.6 |

| 8 | 2.80 | m | |

| 9 | 5.55 | m | |

| 10 | 5.45 | m | |

| 11-16 | 1.30-2.10 | m | |

| 17 | 0.90 | t | 7.0 |

Solvent: CDCl₃. Data compiled from multiple sources and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Panaxynol

| Position | Chemical Shift (δ) ppm |

| 1 | 116.3 |

| 2 | 137.2 |

| 3 | 63.8 |

| 4 | 78.9 |

| 5 | 74.3 |

| 6 | 65.8 |

| 7 | 81.2 |

| 8 | 25.5 |

| 9 | 123.0 |

| 10 | 134.5 |

| 11 | 29.3 |

| 12 | 29.1 |

| 13 | 28.9 |

| 14 | 31.7 |

| 15 | 22.6 |

| 16 | 14.1 |

| 17 | - |

Solvent: CDCl₃. Data referenced from spectral databases and literature.

Table 3: Mass Spectrometry (MS) Data for Panaxynol

| Ionization Mode | m/z | Interpretation |

| ESI (+) | 227.17 | [M+H-H₂O]⁺ |

| ESI-MS/MS | 129 | Fragment Ion |

| ESI-MS/MS | 143 | Fragment Ion |

The mass spectrum of Panaxynol often shows a prominent peak corresponding to the loss of water from the protonated molecule.

Table 4: Infrared (IR) Spectroscopic Data for Panaxynol

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3010 | Medium | =C-H stretch (alkene) |

| ~2930 | Strong | -C-H stretch (alkane) |

| ~2250 | Weak | -C≡C- stretch (alkyne) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1050 | Strong | C-O stretch (alcohol) |

Data represents typical absorption bands for the functional groups present in Panaxynol.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data. The following sections outline the methodologies for the NMR, MS, and IR analysis of Panaxynol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of purified Panaxynol in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 500 MHz spectrometer (or equivalent).

-

¹H NMR:

-

Pulse program: zg30

-

Number of scans: 16-64

-

Spectral width: 12-16 ppm

-

Acquisition time: 2-4 s

-

Relaxation delay: 1-5 s

-

-

¹³C NMR:

-

Pulse program: zgpg30 (proton-decoupled)

-

Number of scans: 1024-4096

-

Spectral width: 200-240 ppm

-

Acquisition time: 1-2 s

-

Relaxation delay: 2-5 s

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters are used to establish correlations and aid in complete assignment.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a stock solution of Panaxynol in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. Instrumentation and Parameters:

-

Mass Spectrometer: Agilent 6530 Q-TOF LC/MS system (or equivalent) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3500-4000 V.

-

Fragmentor Voltage: 100-150 V.

-

Gas Temperature: 300-350 °C.

-

Gas Flow: 8-12 L/min.

-

Mass Range: m/z 50-500.

-

MS/MS Analysis: For fragmentation studies, the precursor ion corresponding to [M+H-H₂O]⁺ (m/z 227.17) is selected for collision-induced dissociation (CID) with varying collision energies (10-40 eV).

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Thin Film Method: Dissolve a small amount of Panaxynol in a volatile solvent (e.g., chloroform). Apply a drop of the solution to a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the sample.

-

KBr Pellet Method: Grind 1-2 mg of Panaxynol with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

2. Instrumentation and Parameters:

-

Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a DTGS detector.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Panaxynol and the Nrf2 Signaling Pathway

Panaxynol has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to activators like Panaxynol, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression.

Conclusion

The spectroscopic data and protocols presented in this guide serve as a foundational resource for researchers working with Panaxynol. Accurate interpretation of NMR, MS, and IR spectra is essential for verifying the identity and purity of this bioactive compound. Furthermore, understanding its mechanism of action, such as the activation of the Nrf2 pathway, provides a basis for designing experiments to explore its therapeutic potential. This comprehensive technical overview aims to facilitate further research and development of Panaxynol as a promising natural product-derived therapeutic agent.

References

Panaxynol: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxynol (B1672038), also known as falcarinol, is a C17-polyacetylene, a natural pesticide, and a fatty alcohol found in plants of the Apiaceae family, such as carrots (Daucus carota), and the Araliaceae family, including ginseng (Panax ginseng) and ivy.[1] This bioactive compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-platelet, neuroprotective, and potent antitumor properties. Understanding the solubility of panaxynol is a critical prerequisite for its extraction, purification, formulation, and administration in both preclinical and clinical research. This technical guide provides a comprehensive overview of panaxynol's solubility in various organic solvents, detailed experimental protocols for solubility determination, and a workflow for analysis.

Quantitative and Qualitative Solubility Data

The lipophilic nature of panaxynol, conferred by its long hydrocarbon chain, dictates its solubility profile, favoring organic solvents over aqueous media. While comprehensive quantitative data across a wide range of solvents is not extensively published, data from technical datasheets and experimental literature provide a strong basis for solvent selection.

Quantitative Solubility

The following table summarizes the available quantitative solubility data for panaxynol. This data is primarily sourced from chemical supplier technical information.

| Organic Solvent | Chemical Formula | Type | Solubility (approx.) | Source(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ~ 30 mg/mL | [2][3] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~ 20 mg/mL | [2][3] |

| Ethanol | C₂H₅OH | Polar Protic | ~ 20 mg/mL | |

| DMSO:PBS (pH 7.2) (1:1) | - | Mixed | ~ 0.5 mg/mL |

Qualitative Solubility

Panaxynol's solubility has also been described qualitatively in various sources, including material safety data sheets and research articles where it is used as a solvent for extraction or analysis.

| Organic Solvent | Solubility Description | Source(s) |

| Methanol | Soluble | |

| Ethyl Acetate | Soluble | |

| Chloroform | Soluble | |

| Hexane | Used for extraction, indicating solubility | |

| Alcohol | Soluble | |

| Water | Estimated at 0.7481 mg/L (Practically Insoluble) |

Experimental Protocols

Accurate determination of solubility is fundamental for subsequent experiments. Below are detailed protocols for qualitative and quantitative solubility assessment and a standard method for analytical quantification.

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

-

Preparation : Weigh approximately 1-5 mg of purified panaxynol into a series of small, clear glass vials.

-

Solvent Addition : To each vial, add a measured volume (e.g., 100 µL) of a selected organic solvent.

-

Mixing : Vigorously vortex each vial for 30-60 seconds.

-

Observation : Visually inspect the solution against a dark background for any undissolved particles.

-

Incremental Solvent Addition : If the compound has not fully dissolved, add another measured aliquot of the solvent and repeat the mixing and observation steps. Continue this process up to a total volume of 1 mL.

-

Classification :

-

Very Soluble : Dissolves completely in a small volume of solvent.

-

Soluble : Dissolves after the addition of several aliquots.

-

Sparingly Soluble : A significant portion remains undissolved even after adding 1 mL of solvent.

-

Insoluble : No visible dissolution occurs.

-

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility.

-

Sample Preparation : Add an excess amount of panaxynol to a vial containing a known volume of the selected solvent (e.g., 2 mL). The excess solid should be clearly visible.

-

Equilibration : Seal the vial and place it in a shaker or agitator within a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the vial to stand undisturbed for the solid material to settle. Alternatively, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Sample Collection : Carefully collect an aliquot of the clear supernatant without disturbing the solid material.

-

Dilution : Dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the quantification assay.

-

Quantification : Analyze the diluted sample using a validated analytical method, such as HPLC-UV (see Protocol 3), to determine the concentration of dissolved panaxynol.

-

Calculation : Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 3: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet detection is a common and reliable method for quantifying panaxynol.

-

Chromatographic System :

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase : A gradient of acetonitrile (B52724) and water is typically effective. For example, start with a 50:50 (v/v) mixture and increase the acetonitrile concentration over time.

-

Flow Rate : 1.0 mL/min.

-

Detection Wavelength : 230 nm.

-

Column Temperature : Ambient or controlled at 25-30 °C.

-

-

Standard Preparation : Prepare a series of standard solutions of panaxynol of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

-

Calibration Curve : Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).

-

Sample Analysis : Inject the diluted supernatant from the solubility experiment (Protocol 2) into the HPLC system.

-

Concentration Determination : Determine the concentration of panaxynol in the sample by comparing its peak area to the standard calibration curve.

Visualized Workflows and Pathways

Solubility Determination Workflow

The following diagram illustrates a logical workflow for assessing the solubility of panaxynol, from initial qualitative screening to precise quantitative measurement.

Simplified Biosynthetic Pathway of Panaxynol

Panaxynol is biosynthesized from fatty acids. The pathway involves desaturation and decarboxylation steps to form the characteristic C17 polyacetylene structure.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for Panaxynol Quantification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxynol is a naturally occurring polyacetylene found in various Panax species, such as Panax ginseng. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-platelet activities. Accurate and reliable quantification of Panaxynol in plant materials and biological matrices is crucial for quality control, pharmacokinetic studies, and the overall development of new therapeutics. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of Panaxynol, including a comprehensive experimental protocol and data presentation.

Experimental Protocols

This section details the necessary steps for the extraction and quantification of Panaxynol from plant materials using HPLC.

Sample Preparation (Extraction)

The extraction of Panaxynol from plant material is a critical first step. Several methods have been reported, with the choice of solvent and technique influencing the extraction efficiency.

-

Materials:

-

Dried plant material (e.g., Panax ginseng roots)

-

n-hexane or methanol (B129727)

-

Grinder or mortar and pestle

-

Shaker, Soxhlet apparatus, or sonicator

-

Rotary evaporator

-

Volumetric flasks

-

Syringe filters (0.45 µm)

-

-

Protocol:

-

Grind the dried plant material to a fine powder.

-

Solvent Extraction (Shaking Method):

-

Soxhlet Extraction:

-

After extraction, filter the extract to remove solid plant debris.

-

Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.

-

Reconstitute the dried extract in a known volume of the mobile phase or a suitable solvent (e.g., methanol).

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

-

High-Performance Liquid Chromatography (HPLC) Analysis

The following HPLC conditions have been shown to be effective for the separation and quantification of Panaxynol.

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., LiChrosorb RP-18, 4.6 mm i.d. x 250 mm, or Elite C18, 4.6 mm x 150 mm, 5 µm)[3]

-

Data acquisition and processing software

-

-

Chromatographic Conditions:

| Parameter | Method 1 | Method 2 |

| Column | LiChrosorb RP-18 (4.6 mm i.d. x 250 mm) | Elite C18 (4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Gradient: Methanol/Acetonitrile/Water (from 2:1:3 to 2:1:1 v/v/v over 40 min) | Gradient: Acetonitrile-Water |

| Flow Rate | 1.5 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm | UV at 230 nm |

| Column Temp. | 45°C | Ambient |

| Injection Vol. | 20 µL | Not specified |

| Retention Time | Approximately 36.1 min | Not specified |

Method Validation

To ensure the reliability of the quantitative results, the HPLC method should be validated according to standard guidelines.

-

Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of Panaxynol standards. The linearity should be evaluated by the correlation coefficient (r²), which should ideally be ≥ 0.999.

-

Accuracy: The accuracy of the method can be determined by recovery studies. This involves spiking a blank matrix with a known concentration of Panaxynol and calculating the percentage recovery. Average recoveries of 99.1% (RSD 1.7%) have been reported.

-

Precision: The precision of the method is assessed by analyzing replicate samples at the same concentration. The relative standard deviation (RSD) of the measurements is calculated to determine repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Quantitative Data Summary

The following table summarizes quantitative data for Panaxynol and related polyacetylenes from Panax species.

| Plant Species | Plant Part | Extraction Method | Compound | Concentration (% w/w) | Reference |

| Panax ginseng | Root | n-hexane extraction | Total Polyacetylenes | 0.080 | |

| Panax ginseng fibrous root | Fibrous Root | Not specified | Panaxynol | Linear range: 0.70-3.50 µg |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantification of Panaxynol using HPLC.

Caption: Experimental workflow for Panaxynol quantification by HPLC.

Conclusion

This application note provides a comprehensive and detailed HPLC method for the quantification of Panaxynol. The outlined protocols for sample preparation, HPLC analysis, and method validation offer a robust framework for researchers and scientists in the field of natural product chemistry and drug development. Adherence to these methodologies will ensure accurate and reproducible quantification of Panaxynol, facilitating further research into its pharmacological properties and potential therapeutic applications.

References

Application Notes and Protocols for the Extraction of Panaxynol from Panax ginseng Roots

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panaxynol (B1672038), a polyacetylene compound found in the roots of Panax ginseng, has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1] Also known as falcarinol, this bioactive molecule has demonstrated potent anti-inflammatory, anticancer, and neuroprotective properties.[2][3] Notably, panaxynol has been identified as a robust activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[4] This document provides detailed protocols for the extraction, purification, and quantification of panaxynol from Panax ginseng roots, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The efficiency of panaxynol extraction is influenced by the chosen solvent and methodology. Hexane (B92381) has been identified as a particularly effective solvent for the isolation of this non-polar compound. The following table summarizes quantitative data from a representative extraction experiment.

| Starting Material | Extraction Method | Solvent System | Purified Compound | Yield (mg) | Yield (%) | Reference |

| 20 g dry-powdered P. ginseng roots | Reflux Extraction & Column Chromatography | Hexane/Acetone/Methanol (80:18:2 v/v) | Panaxynol | 2.3 | 0.0115% | [2] |

| 20 g dry-powdered P. ginseng roots | Reflux Extraction & Column Chromatography | Hexane/Acetone/Methanol (80:18:2 v/v) | Panaxydol | 2.0 | 0.0100% |

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and purification of panaxynol from Panax ginseng roots, synthesized from established methodologies.

Materials and Equipment

-

Dried Panax ginseng root powder

-

Hexane (analytical grade)

-

Ethanol (95%, analytical grade)

-

Dichloromethane (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Butanol (analytical grade)

-

Water (distilled or deionized)

-

Silica (B1680970) gel for column chromatography

-

Soxhlet apparatus

-

Rotary evaporator

-

Separatory funnel (2 L)

-

Glass chromatography column

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

-

LC-MS system for identity confirmation

Extraction Protocol: Liquid-Liquid Partitioning

This protocol is adapted from a method demonstrated to effectively partition panaxynol into a hexane fraction.

-

Initial Aqueous Suspension: Suspend 100 g of dried Panax ginseng root extract in 1 L of water in a 2 L separatory funnel.

-

Hexane Extraction: Perform a liquid-liquid extraction by adding 400 mL of hexane to the separatory funnel. Shake vigorously for 5-10 minutes and allow the layers to separate.

-

Collection of Organic Layer: Carefully collect the upper hexane layer.

-

Repeat Extraction: Repeat the hexane extraction three more times (for a total of four extractions) with fresh 400 mL aliquots of hexane, collecting the hexane layer each time.

-

Concentration: Combine all hexane fractions and concentrate the solution using a rotary evaporator to yield a dark brown oil. This oil contains the crude panaxynol.

Purification Protocol: Column Chromatography

Further purification of the crude hexane extract is necessary to isolate panaxynol.

-

Column Preparation: Prepare a silica gel column (e.g., 3 x 25 cm) packed with a slurry of silica gel in hexane.

-

Sample Loading: Dissolve the crude extract oil in a minimal amount of the eluting solvent and load it onto the column.

-

Elution: Elute the column with a solvent system of hexane/acetone/methanol (80:18:2; v/v).

-

Fraction Collection: Collect fractions (e.g., 5 mL each) and monitor the separation using Thin Layer Chromatography (TLC) or HPLC.

-

Isolation and Identification: Combine the fractions containing pure panaxynol, as determined by comparison to a standard, and evaporate the solvent. The identity and purity of the isolated panaxynol can be confirmed by HPLC and LC-MS analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification and purity assessment of panaxynol.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 230 nm.

-

Quantification: The concentration of panaxynol is determined by comparing the peak area to a standard curve generated from a pure panaxynol standard.

Visualizations

Experimental Workflow for Panaxynol Extraction and Purification

Caption: Workflow for Panaxynol Extraction and Purification.

Signaling Pathway: Panaxynol Activation of the Nrf2 Pathway

Panaxynol has been shown to be a potent activator of the Nrf2 signaling pathway by inhibiting the Keap1-mediated degradation of Nrf2.

Caption: Panaxynol activates the Nrf2 antioxidant pathway.

References

Animal Models for In Vivo Evaluation of Panaxynol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing animal models to study the in vivo effects of Panaxynol, a bioactive polyacetylene found in ginseng. The focus is on its anti-inflammatory, anti-cancer, and potential neuroprotective properties. All quantitative data are summarized in structured tables, and experimental workflows and signaling pathways are visualized using diagrams.

Pharmacokinetics of Panaxynol in Mice

Understanding the pharmacokinetic profile of Panaxynol is crucial for designing in vivo efficacy studies. Studies in CD-1 mice have characterized its absorption, distribution, metabolism, and excretion.

Quantitative Data: Pharmacokinetic Parameters of Panaxynol in CD-1 Mice[1][2]

| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (20 mg/kg) |

| Half-life (t½) | 1.5 hours | 5.9 hours |

| Bioavailability (F%) | N/A | 50.4% |

| Peak Plasma Concentration (Cmax) | 8.24 µg/mL (initial) | 1.72 µg/mL |

| Time to Peak Concentration (Tmax) | N/A | 1 hour |

| Systemic Clearance (CL) | 23.5 mL/min/kg | N/A |

| Volume of Distribution (Vd) | 1.46 L/kg | 15.86 L/kg |

| Area Under the Curve (AUC) | 3.61 hrµg/mL | 7.27 hrµg/mL |

Notably, Panaxynol shows no signs of toxicity in mice at oral doses up to 300 mg/kg.[1][2] Following oral administration, the highest tissue concentration is observed in the colon.[2]

Anti-Inflammatory Effects: Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model is a widely used and robust model for studying intestinal inflammation. Panaxynol has been shown to effectively treat colitis in this model by targeting macrophages for apoptosis.

Experimental Protocol: DSS-Induced Colitis Treatment in Mice

This protocol outlines the treatment of established colitis with Panaxynol.

-

Animal Model: C57BL/6 mice (female, 14-week-old) are commonly used.

-

Induction of Colitis: Administer 2% DSS in the drinking water for 7 to 14 days to induce acute or chronic colitis.

-

Panaxynol Administration:

-

Preparation: Dilute Panaxynol in double-distilled water (ddH₂O).

-

Dosage: Doses can range from 0.01 mg/kg to 2.5 mg/kg.

-

Administration: Administer daily or three times a week via oral gavage, starting after the induction of colitis.

-

-

Monitoring and Endpoints:

-

Clinical Disease Index (CDI): Monitor body weight loss, stool consistency, and presence of blood in the stool daily.

-

Histology: At the end of the study, collect colon tissues for histological analysis (e.g., H&E staining) to assess inflammation and crypt damage.

-

Immunohistochemistry (IHC): Stain colon sections for markers of inflammation (e.g., COX-2) and macrophage infiltration (e.g., CD11b).

-

Flow Cytometry: Isolate lamina propria cells to analyze immune cell populations, particularly macrophages and regulatory T-cells.

-

Quantitative Data: Efficacy of Panaxynol in DSS-Induced Colitis

| Parameter | DSS + Vehicle | DSS + Panaxynol (1 mg/kg/day) | Reference |

| Clinical Disease Index (CDI) | Increased | Significantly Decreased | |

| Inflammation Score | High | Significantly Decreased | |

| COX-2 Expression (IRS) | High | Significantly Decreased | |

| Colonic Macrophages (CD11b+) | Increased | Decreased |

IRS: Immunoreactivity Score

Experimental Workflow: DSS-Induced Colitis Model

Anti-Cancer Effects: Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS)-Induced Colorectal Cancer Model

This model mimics inflammation-driven colorectal cancer. Panaxynol has demonstrated the ability to reduce tumorigenesis in this model.

Experimental Protocol: AOM/DSS-Induced Colorectal Cancer in Mice

-

Animal Model: C57BL/6 mice (male and female, 11-12 weeks old) are suitable.

-

Induction of Colorectal Cancer:

-

Day 0: Administer a single intraperitoneal (IP) injection of AOM (10 mg/kg).

-

Day 7: Begin the first cycle of DSS administration (2-2.5% in drinking water) for 5-7 days, followed by 14-16 days of regular drinking water.

-

Repeat the DSS cycle two more times.

-

-

Panaxynol Administration:

-

Dosage: 2.5 mg/kg is an effective dose.

-

Administration: Administer via oral gavage three times per week throughout the 12-week study period.

-

-

Monitoring and Endpoints:

-

Symptom Score: Regularly monitor body weight, stool consistency, and rectal bleeding.

-

Tumor Assessment: At the end of the study, euthanize the mice, and count and measure the size of colon tumors.

-

Apoptosis and Proliferation: Analyze tumors for markers of apoptosis (TUNEL assay) and proliferation (Ki67 staining).

-

Gene Expression: Evaluate the expression of genes related to intestinal barrier function (e.g., tight junction and mucin genes) via qPCR.

-

Immune Cell Infiltration: Use flow cytometry and IHC to assess the infiltration of macrophages and other immune cells in the colon.

-

Quantitative Data: Efficacy of Panaxynol in AOM/DSS-Induced Colorectal Cancer

| Parameter | AOM/DSS + Vehicle | AOM/DSS + Panaxynol (2.5 mg/kg) | Reference |

| Tumor Number | High | Significantly Reduced | |

| Tumor Size | Large | Significantly Reduced | |

| Apoptotic Cells in Tumors (TUNEL+) | Low | Significantly Increased | |

| Proliferating Cells in Tumors (Ki67+) | High | Significantly Decreased | |

| Colonic Macrophage Abundance | High | Significantly Reduced |

Experimental Workflow: AOM/DSS-Induced Colorectal Cancer Model

Neuroprotective Effects: Current Status and Future Directions

While in vitro studies have shown that Panaxynol can promote neurite outgrowth in PC12D cells, there is a lack of dedicated in vivo animal studies specifically investigating the neuroprotective effects of isolated Panaxynol. However, research on Panax ginseng extracts and other ginsenosides (B1230088) has demonstrated neuroprotective effects in various animal models of neurodegenerative diseases.

Note: The following information pertains to Panax ginseng and its components other than Panaxynol and should be considered as a basis for designing future in vivo studies with Panaxynol.

-

Alzheimer's Disease Models: In mouse models of Alzheimer's disease, components of Panax ginseng have been shown to improve cognitive function.

-

Parkinson's Disease Models: Panax ginseng extract has been shown to be neuroprotective in a progressive mouse model of Parkinson's disease.

-

Cerebral Ischemia Models: Saponins from Panax notoginseng have demonstrated protective effects in rat models of cerebral ischemia.

Future in vivo studies on Panaxynol could utilize these established models to investigate its potential neuroprotective efficacy.

Signaling Pathways Modulated by Panaxynol

A. Nrf2 Signaling Pathway (Anti-inflammatory)

In the context of colitis, Panaxynol's anti-inflammatory effects are mediated through the activation of the Nrf2 signaling pathway, which helps to reduce oxidative stress.

B. MAPK Signaling Pathway (Pro-apoptotic)

Panaxynol can induce apoptosis in macrophages, which is beneficial in inflammatory conditions like colitis. This pro-apoptotic effect may be mediated through the MAPK signaling pathway.

C. EGFR Activation and ER Stress Pathway (Anti-cancer)

In cancer cells, Panaxydol (a related compound) has been shown to induce apoptosis through EGFR activation and subsequent ER stress. This provides a potential mechanism for Panaxynol's anti-cancer effects that can be investigated in vivo.

References

Application Notes and Protocols: Panaxynol as a Marker for Ginseng Quality Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginseng, the root of plants in the genus Panax, is a globally recognized herbal medicine with a long history of use in traditional wellness practices. The quality and therapeutic efficacy of ginseng products are contingent on their chemical composition, which can vary significantly based on species (Panax ginseng vs. Panax quinquefolius), cultivation conditions, age, and processing methods (e.g., white ginseng vs. red ginseng).[1][2] Traditionally, quality control has focused on the quantification of a select few ginsenosides (B1230088), such as Rb1 and Rg1.[3] However, this approach may not fully capture the bioactivity of ginseng, as other compound classes contribute to its pharmacological effects.

Panaxynol (B1672038), a polyacetylene found in ginseng, has demonstrated significant bioactivity, including anti-inflammatory and cytotoxic properties.[3] Research has shown that panaxynol can suppress colitis by targeting macrophages for DNA damage and apoptosis.[4] Furthermore, it has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. The processing of ginseng, particularly the steaming involved in producing red ginseng, can alter the chemical profile, leading to the degradation of some compounds and the formation of others. This highlights the need for additional chemical markers to ensure the consistent quality and efficacy of ginseng products.

This document provides detailed application notes and protocols for the use of panaxynol as a quality control marker for ginseng, offering a more comprehensive assessment of its potential therapeutic value.

Rationale for Using Panaxynol as a Quality Control Marker

The chemical composition of ginseng is not static; it is influenced by a variety of factors:

-

Species: Panax ginseng (Asian ginseng) and Panax quinquefolius (American ginseng) have different characteristic ginsenoside profiles.

-

Plant Part: The concentration of bioactive compounds can differ between the main root, lateral roots, root hairs, leaves, and stems.

-

Processing: The steaming process used to create red ginseng from fresh ginseng significantly alters the ginsenoside profile, often decreasing the content of major ginsenosides while increasing the concentration of less polar ones.

Given these variations, relying solely on a few ginsenosides for quality control may be insufficient. Panaxynol offers a valuable complementary marker for the following reasons:

-

Bioactivity: Its potent anti-inflammatory and cytotoxic effects are relevant to many of ginseng's therapeutic applications.

-

Distinct Chemical Class: As a polyacetylene, it represents a different class of bioactive compounds from the saponin (B1150181) ginsenosides, providing a more holistic chemical fingerprint.

-

Potential for Standardization: Monitoring panaxynol levels could help standardize ginseng extracts for specific bioactivities, particularly those related to inflammation and oxidative stress.

Quantitative Data on Ginseng's Chemical Variability

While direct comparative quantitative data for panaxynol across different ginseng types is not extensively available in the public literature, the well-documented variability in ginsenoside content underscores the need for broader chemical profiling. The following tables summarize the typical variations observed in ginsenoside content, providing a strong rationale for the inclusion of panaxynol as an additional quality marker.

Table 1: Representative Ginsenoside Content in Different Parts of Panax ginseng

| Ginsenoside | Main Root (mg/g) | Root Hair (mg/g) | Leaf (mg/g) |

| Rb1 | High | High | Low |

| Rc | High | High | Low |

| Re | Moderate | High | Very High |

| Rg1 | Moderate | Low | High |

| Rb3 | Low | Low | High |

| Rh1 | Low | Low | Very High |

| Total | ~293 | ~1187 | ~3539 |

Data compiled from representative studies. Actual values can vary significantly.

Table 2: General Effect of Processing on Major Ginsenoside Content (White Ginseng vs. Red Ginseng) *

| Ginsenoside | White Ginseng (Air-dried) | Red Ginseng (Steamed) |

| Malonyl-ginsenosides | Present | Largely absent (converted) |

| Rg1 | Present | Content may decrease |

| Rb1 | Present | Content may increase |

| Rg3 | Absent or very low | Present (formed during steaming) |

*This table represents general trends. The extent of change depends on the specific processing conditions.

Table 3: Panaxynol Content in Various Ginseng Samples (Template for Experimental Data)

Quantitative data for panaxynol is not widely reported in the literature. Researchers are encouraged to populate this table with their own experimental findings to build a comprehensive understanding of its distribution.

| Sample Type | Species | Processing Method | Panaxynol (µg/g) | Panaxydol (µg/g) |

| Main Root | P. ginseng | White (Air-dried) | Enter data here | Enter data here |